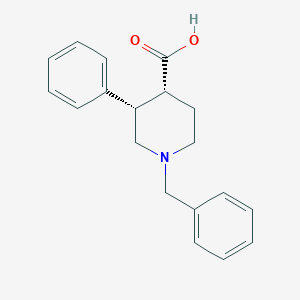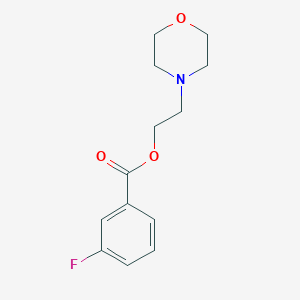![molecular formula C11H15ClN2O B257316 2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)
2-chloro-N-[2-(dimethylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(dimethylamino)ethyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMABN or N-(2-dimethylaminoethyl)-2-chlorobenzamide and is commonly used as a chemical intermediate in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(dimethylamino)ethyl]benzamide is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-chloro-N-[2-(dimethylamino)ethyl]benzamide has also been shown to exhibit other biochemical and physiological effects. This compound has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, 2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to have analgesic and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-[2-(dimethylamino)ethyl]benzamide in lab experiments include its relatively low cost and ease of synthesis. However, the limitations of this compound include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 2-chloro-N-[2-(dimethylamino)ethyl]benzamide. One potential area of study is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(dimethylamino)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate N-(2-dimethylaminoethyl)-2-chlorobenzamide, which can be further purified through recrystallization.
Applications De Recherche Scientifique
2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
Nom du produit |
2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
|---|---|
Formule moléculaire |
C11H15ClN2O |
Poids moléculaire |
226.7 g/mol |
Nom IUPAC |
2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,13,15) |
Clé InChI |
BYAQVQHPZHTOAG-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1Cl |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)

![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)




![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)

![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)